N'-propanoylcyclopropanecarbohydrazide
Description
N'-Propanoylcyclopropanecarbohydrazide is a carbohydrazide derivative characterized by a cyclopropane ring directly bonded to a hydrazide moiety, with a propanoyl group (-COCH2CH3) attached to the hydrazide nitrogen. The cyclopropane ring introduces significant steric strain, enhancing reactivity and influencing intermolecular interactions, while the propanoyl group modulates electronic properties and solubility.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
N'-propanoylcyclopropanecarbohydrazide |
InChI |
InChI=1S/C7H12N2O2/c1-2-6(10)8-9-7(11)5-3-4-5/h5H,2-4H2,1H3,(H,8,10)(H,9,11) |
InChI Key |
ZPUFWIRUHMEWND-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC(=O)C1CC1 |
Canonical SMILES |
CCC(=O)NNC(=O)C1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
Key analogs differ in substituents attached to the hydrazide nitrogen or the cyclopropane ring. The table below highlights structural distinctions and inferred properties:
Key Observations:
- Cyclopropane vs. Aromatic Rings : The cyclopropane core () confers rigidity and strain, whereas pyrazine or pyridinyl groups () enhance π-π stacking and electronic interactions.
- Substituent Effects: Propanoyl and chloro groups () influence solubility and bioactivity. Chloro derivatives () are linked to herbicidal activity, aligning with propanil (), a chloroacetamide herbicide.
Physicochemical Properties
- Polarity: Propanoyl and carbohydrazide groups increase hydrophilicity compared to cyclohexane or cyclooctylidene analogs ().
- Thermal Stability : Cyclopropane derivatives may exhibit lower thermal stability due to ring strain, whereas aromatic analogs () are more thermally robust.
- Crystallinity : Structural studies of analogs (e.g., ) rely on crystallographic tools like SHELX and ORTEP (), ensuring accurate conformational analysis .
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